4-Iodo-3-(trifluoromethyl)benzoyl chloride
Overview
Description
4-Iodo-3-(trifluoromethyl)benzoyl chloride: is an organic compound with the molecular formula C8H3ClF3IO It is a derivative of benzoyl chloride, where the benzene ring is substituted with an iodine atom at the 4-position and a trifluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-(trifluoromethyl)benzoyl chloride typically involves the iodination of 3-(trifluoromethyl)benzoic acid followed by conversion to the corresponding acid chloride. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring. The resulting 4-iodo-3-(trifluoromethyl)benzoic acid is then treated with thionyl chloride (SOCl2) to form the acid chloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Aminocarbonylation: This compound can undergo aminocarbonylation in the presence of phosphoryl chloride and dimethylformamide (DMF) to form N,N-dimethyl-(4-trifluoromethyl)benzamide.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate (K2CO3) are commonly used.
Aminocarbonylation: Phosphoryl chloride and DMF are used as reagents.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
N,N-Dimethyl-(4-trifluoromethyl)benzamide: Formed through aminocarbonylation.
Scientific Research Applications
4-Iodo-3-(trifluoromethyl)benzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Agrochemicals: It is used in the synthesis of active ingredients for pesticides and herbicides.
Material Science: It is employed in the development of novel materials with specific properties, such as radiopaque polymers for medical imaging.
Mechanism of Action
The mechanism of action of 4-Iodo-3-(trifluoromethyl)benzoyl chloride in chemical reactions involves the activation of the benzoyl chloride group, which is highly reactive towards nucleophiles. The presence of the iodine and trifluoromethyl groups enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. In biological systems, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug molecules, leading to improved pharmacokinetic properties .
Comparison with Similar Compounds
4-Iodobenzoyl Chloride: Similar structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)benzoyl Chloride: Similar structure but lacks the iodine atom.
4-Iodobenzotrifluoride: Similar structure but lacks the benzoyl chloride group.
Uniqueness: 4-Iodo-3-(trifluoromethyl)benzoyl chloride is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct reactivity and properties. The combination of these substituents enhances its utility in various synthetic applications and its potential as a versatile intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
4-iodo-3-(trifluoromethyl)benzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3IO/c9-7(14)4-1-2-6(13)5(3-4)8(10,11)12/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGGMUYRAPCVIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)C(F)(F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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